molecular formula C12H21NO B14422151 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol CAS No. 85675-10-1

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol

Cat. No.: B14422151
CAS No.: 85675-10-1
M. Wt: 195.30 g/mol
InChI Key: UZPHBGAYUPSVDV-UHFFFAOYSA-N
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Description

2-(2-Azaspiro[55]undec-8-en-2-yl)ethan-1-ol is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol typically involves the formation of the spirocyclic skeleton through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the synthetic routes used in laboratory settings. Optimization of reaction conditions and the use of cost-effective reagents would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: This reaction can convert double bonds or carbonyl groups to alcohols or alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it particularly valuable in medicinal chemistry.

Properties

CAS No.

85675-10-1

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(2-azaspiro[5.5]undec-9-en-2-yl)ethanol

InChI

InChI=1S/C12H21NO/c14-10-9-13-8-4-7-12(11-13)5-2-1-3-6-12/h1-2,14H,3-11H2

InChI Key

UZPHBGAYUPSVDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC=CC2)CN(C1)CCO

Origin of Product

United States

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